![molecular formula C14H9Cl2F3N2OS B2688880 2-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)acetamide CAS No. 338407-58-2](/img/structure/B2688880.png)
2-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)acetamide
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Overview
Description
Scientific Research Applications
Synthesis and Structural Elucidation
This compound and its derivatives are primarily used in the synthesis of various biologically active molecules. For example, a series of 2-[4-phenyl-5-(pyridine-4-phenyl)-4H-[1,2,4]triazole-3ylSulfanyl]-N-aryl-acetamide have been synthesized for in-vitro antibacterial, antifungal, and anti-tuberculosis activity screening. These compounds show a wide range of pharmaceutical activities, including anti-inflammatory, antibacterial, antifungal, and antitumor effects (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Vibrational Spectroscopy and Quantum Computational Approach
Another study focused on characterizing the antiviral active molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide through vibrational spectroscopy. It revealed the stability of the molecule through natural bond orbital analysis, highlighting its potential in inhibiting virus activity (Jenepha Mary S. J., Pradhan S., & James C., 2022).
Intramolecular Cyclization and Synthesis of Pyridin-2(1H)-ones
Intramolecular cyclization of 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides has led to the synthesis of pyridin-2(1H)-ones with a divalent sulfur atom. This process involves transforming these compounds into 3-sulfanylpyridin-2(1H)-ones through the action of zinc in acetic acid, showing the versatility of these chemical transformations in synthesizing heterocyclic compounds (Savchenko O. A., et al., 2020).
Development of Thrombin Inhibitors
Research into 2-(2-Chloro-6-fluorophenyl)acetamides has demonstrated their potential as potent thrombin inhibitors. These compounds, featuring specific substituents, have shown significant affinity for thrombin, underlining their therapeutic potential in treating thrombosis (Lee L., et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F3N2OS/c15-6-12(22)21-10-3-1-2-4-11(10)23-13-9(16)5-8(7-20-13)14(17,18)19/h1-5,7H,6H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOSPZCLEZPRCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCl)SC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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